molecular formula C11H18N4O B11746622 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11746622
M. Wt: 222.29 g/mol
InChI Key: CVDIUMNZVSKCHZ-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is a synthetically designed small molecule featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The compound's structure includes key modifications: a cyclpentyl group at the N-1 position and a dimethylcarboxamide moiety at the C-4 position. The 3-amino group on the heteroaromatic ring is a common functionalization that enhances the molecule's ability to engage in hydrogen bonding and serves as a versatile handle for further synthetic derivatization, making it a valuable building block for constructing more complex chemical entities . Pyrazole derivatives are extensively investigated for their wide-ranging biological activities, which include anti-inflammatory, anticancer, antibacterial, and antidepressant properties . Specifically, the 3-aminopyrazole-4-carboxamide structure is a recognized pharmacophore in drug discovery. The presence of the cyclpentyl and dimethylamide substituents is likely to influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile, potentially fine-tuning its affinity for biological targets . Such compounds are often explored as key intermediates in the synthesis of targeted inhibitors, particularly for enzymes where the pyrazole core can act as a central binding element . Research Applications: • Medicinal Chemistry: Serves as a critical intermediate for the synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies . • Pharmacological Probe: Useful for developing and testing hypotheses related to inflammatory pathways, cancer biology, and infectious diseases, given the established role of pyrazole-based compounds in these areas . Handling & Safety: This product is intended For Research Use Only (RUO) and is not approved for use in humans or animals for diagnostic or therapeutic purposes. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling and employ appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

3-amino-1-cyclopentyl-N,N-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C11H18N4O/c1-14(2)11(16)9-7-15(13-10(9)12)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13)

InChI Key

CVDIUMNZVSKCHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN(N=C1N)C2CCCC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclopentylhydrazine with 1,3-Dicarbonyl Precursors

The pyrazole core is typically constructed via cyclocondensation reactions. A cyclopentylhydrazine derivative reacts with a 1,3-dicarbonyl compound (e.g., ethyl 3-aminocrotonate) to form the 1-cyclopentylpyrazole scaffold .

Example Procedure :

  • Formation of Pyrazole Ring :

    • Ethyl 3-aminocrotonate (10 mmol) and cyclopentylhydrazine hydrochloride (10 mmol) are refluxed in ethanol (50 mL) for 12 hours.

    • The intermediate 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate is isolated via filtration (Yield: 75–85%).

  • Ester Hydrolysis :

    • The ester is treated with concentrated H₂SO₄ (8 mL) at 0°C, followed by gradual warming to room temperature .

    • Hydrolysis yields 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid (Yield: 82%).

  • Amidation with Dimethylamine :

    • The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

    • Reaction with dimethylamine (2 equivalents) in tetrahydrofuran (THF) at 0°C provides the target carboxamide .

    • Key Parameters :

      • Temperature: 0–25°C

      • Solvent: THF or DMF

      • Yield: 70–78%

Oxidative Coupling of Pyrazole Aldehydes with N,N-Dimethylcyclopentylamine

A one-step oxidative amidation strategy leverages pyrazole-4-carbaldehydes and secondary amines .

Example Procedure :

  • Reaction Setup :

    • 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde (5 mmol), N,N-dimethylcyclopentylamine (6 mmol), FeSO₄·7H₂O (0.5 mmol), and tert-butyl hydroperoxide (TBHP, 10 mmol) are mixed in acetonitrile.

  • Oxidative Coupling :

    • The mixture is heated at 60°C for 5 hours under inert atmosphere.

    • Mechanism : TBHP oxidizes the aldehyde to a reactive intermediate, which couples with the amine to form the carboxamide .

  • Workup :

    • The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

    • Yield : 65–72%

    • Purity : >95% (HPLC) .

Direct Amination of Halogenated Pyrazole Intermediates

Halogenated pyrazoles serve as versatile intermediates for introducing amino groups.

Example Procedure :

  • Synthesis of 4-Chloropyrazole :

    • 1-Cyclopentyl-4-chloro-1H-pyrazole-3-carbonitrile (10 mmol) is treated with LiOH (20 mmol) in DMF at 110°C for 24 hours .

    • Hydrolysis yields 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid.

  • Nucleophilic Substitution :

    • The chloride is displaced with dimethylamine (3 equivalents) in DMF at 80°C for 12 hours .

    • Yield : 60–68%

Comparison of Methods

Method Yield (%) Key Advantages Limitations
Cyclocondensation 70–78High regioselectivity; scalableMulti-step process; long reaction times
Oxidative Coupling 65–72One-pot synthesis; minimal purificationRequires toxic oxidants (e.g., TBHP)
Direct Amination 60–68Utilizes stable intermediatesHarsh conditions (high temperature)

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.55–1.85 (m, 8H, cyclopentyl), 2.95 (s, 6H, N(CH₃)₂), 6.25 (s, 1H, pyrazole-H), 7.10 (br s, 2H, NH₂) .

  • LC-MS : m/z 251.2 [M+H]⁺ (calc. 250.3) .

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN) .

Challenges and Optimization Strategies

  • Regioselectivity : Use of directing groups (e.g., amino at C3) ensures correct substitution patterns .

  • Dimethylation Efficiency : Pre-formed dimethylamine avoids over-alkylation compared to in situ methylation .

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .

Industrial-Scale Considerations

  • Cost-Effectiveness : Cyclopentylhydrazine is commercially available but costly; in-house synthesis via cyclopentanol and hydrazine reduces expenses .

  • Green Chemistry : Replacement of TBHP with O₂ or H₂O₂ improves sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazole ring.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Kinase Inhibition

Research indicates that derivatives of pyrazole compounds, including 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide, exhibit significant kinase inhibition properties. Kinases are crucial in various cellular processes, and their dysregulation is associated with several diseases, including cancer. For instance, studies have shown that related pyrazole compounds can selectively inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

Kinase Target Inhibition Potency (EC50)
CDK1633 nM
PCTAIRE family20–120 nM
PFTAIRE family50–180 nM

This selective inhibition suggests that this compound could be a promising candidate for developing targeted cancer therapies.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine levels and inhibition of inflammatory mediators .

Case Study 1: Cancer Treatment

A study focusing on the anti-cancer potential of pyrazole-based compounds highlighted the efficacy of this compound in reducing cell viability in cancer cell lines. The compound demonstrated dose-dependent effects on cell proliferation, suggesting its potential as an anti-cancer agent .

Case Study 2: Neurological Disorders

Another area of research has explored the neuroprotective effects of pyrazole derivatives. The ability of these compounds to interact with neurotransmitter receptors indicates potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Electronic and Steric Effects

  • Ethyl Analog : The smaller ethyl group reduces steric hindrance, possibly favoring rapid systemic clearance compared to cyclopentyl or aromatic analogs .

Physicochemical Properties

  • Boiling Point and Density : The ethyl analog has a predicted boiling point of 379.6°C and density of 1.21 g/cm³, suggesting moderate volatility and compact molecular packing .
  • Acidity (pKa): The ethyl derivative’s pKa of 1.51 indicates strong acidity at the amino group, which could influence ionization and solubility in physiological conditions .

Limitations and Discrepancies

  • Data Gaps : Direct data for the cyclopentyl derivative is absent in the evidence, requiring extrapolation from structural analogs.

Biological Activity

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C11H18N4O
  • Molecular Weight : 222.29 g/mol
  • Density : Approximately 1.30 g/cm³ (predicted)
  • Boiling Point : 459.2 °C (predicted)
  • pKa : 14.51 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain kinases, which play crucial roles in various signaling pathways related to cell proliferation and inflammation.

Interaction with Kinases

Research indicates that this compound can selectively inhibit members of the PCTAIRE kinase family, which are implicated in several cancer types. For instance, a study demonstrated that derivatives of pyrazole-based compounds exhibited significant inhibition against CDK16 with an EC50 value of 33 nM, indicating potent cellular activity .

Biological Activities

The compound has been explored for several biological activities:

  • Anti-inflammatory Activity : Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. For example, compounds structurally related to this compound have shown a reduction in tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels, indicating anti-inflammatory effects .
  • Anticancer Potential : The inhibition of kinases involved in cell cycle regulation suggests potential applications in cancer therapy. The compound's ability to induce G2/M phase arrest in cancer cells highlights its potential as an anticancer agent .

Case Study 1: Inhibition of CDK16

A notable study focused on the optimization of pyrazole-based kinase inhibitors targeting CDK16. The optimized compound demonstrated selective inhibition with a KD value of 160 nM and induced significant cell cycle arrest in cancer cell lines .

Case Study 2: Anti-inflammatory Effects

In vivo studies using carrageenan-induced edema models showed that derivatives of pyrazole compounds exhibited substantial anti-inflammatory effects comparable to standard treatments like ibuprofen . This reinforces the potential application of this compound in treating inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamideMethyl instead of dimethylDifferent pharmacokinetics
5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamidePosition of amino groupDistinct biological activity profile
4-Amino-N-propyl-1H-pyrazole-3-carboxamidePropyl group instead of cyclopentylAltered lipophilicity and receptor interaction

This table illustrates how variations in side chains and functional groups can significantly influence the biological activities and therapeutic potentials of pyrazole derivatives.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of precursors (e.g., substituted hydrazines and β-keto esters) followed by functional group modifications. For example, copper-catalyzed coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can introduce cyclopentyl or dimethylamino groups . Optimization includes screening catalysts (e.g., cesium carbonate, copper bromide), solvents (e.g., DMSO), and temperature (e.g., 35–80°C) to improve yield. Chromatographic purification (e.g., using ethyl acetate/hexane gradients) is critical for isolating high-purity intermediates .

Q. Which spectroscopic and crystallographic techniques are most critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., NH stretching at ~3298 cm⁻¹ for primary amines, C=O at ~1700 cm⁻¹ for carboxamides) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; pyrazole ring carbons at δ 140–160 ppm) .
  • XRD : Confirms crystal packing and stereochemistry via monoclinic or orthorhombic system analysis .

Q. What purification strategies are effective for removing byproducts during synthesis?

  • Methodological Answer :
  • Liquid-liquid extraction : Separates polar impurities using dichloromethane/water phases .
  • Column chromatography : Silica gel with gradient elution (e.g., 0–100% ethyl acetate in hexane) isolates target compounds .
  • Recrystallization : Ethanol/water mixtures improve purity by exploiting solubility differences .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity and reactivity of derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity. For example, pyrazole ring electron density impacts nucleophilic substitution sites .
  • Molecular Docking : Screens derivatives against target enzymes (e.g., carbonic anhydrase) using software like AutoDock. Focus on hydrogen bonding with active-site residues (e.g., Zn²⁺ coordination) .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-response profiling : Use IC₅₀ assays to distinguish specific inhibition from off-target effects.
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to isolate cytotoxicity .
  • Structural analogs : Compare substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl) to identify pharmacophore requirements .

Q. How can solubility and bioavailability be enhanced without compromising target engagement?

  • Methodological Answer :
  • Prodrug design : Introduce ester or phosphate groups to improve aqueous solubility, which are cleaved in vivo .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize amorphous phases and enhance dissolution rates .
  • Lipid nanoparticle encapsulation : Optimize particle size (<200 nm) for passive targeting .

Q. What experimental frameworks validate target engagement in enzyme inhibition studies?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time .
  • Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during ligand-enzyme interactions .
  • Crystallography : Resolve ligand-enzyme co-crystal structures (e.g., PDB entries) to confirm binding modes .

Q. How are metabolic pathways predicted and validated for this compound?

  • Methodological Answer :
  • In vitro models : Use human liver microsomes (HLMs) with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .
  • LC-MS/MS : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) via fragmentation patterns .
  • Computational tools : ADMET Predictor™ simulates first-pass metabolism and clearance rates .

Methodological Notes

  • Data Contradictions : Address discrepancies by cross-referencing synthetic protocols (e.g., catalyst purity in vs. 13) and assay conditions (e.g., buffer pH in enzyme studies) .
  • Advanced Design : Integrate high-throughput screening (HTS) with machine learning to prioritize derivatives for synthesis .

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